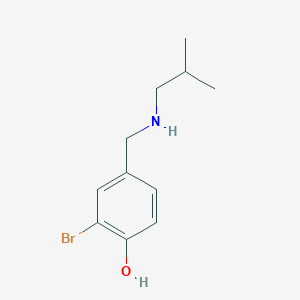

2-Bromo-4-((isobutylamino)methyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

2-bromo-4-[(2-methylpropylamino)methyl]phenol |

InChI |

InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |

InChI Key |

CQDPGYQFYSOPBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Isobutylamino Methyl Phenol and Congeners

Strategies for Phenolic Ring Derivatization

The derivatization of the phenol (B47542) ring is a foundational aspect of synthesizing complex molecules like 2-Bromo-4-((isobutylamino)methyl)phenol. The high reactivity of the phenol ring, due to the activating hydroxyl group, can lead to multiple substitutions, making regioselectivity a significant challenge. nih.gov Therefore, specialized strategies are employed to control the position of incoming substituents.

The bromination of phenols is a classic electrophilic aromatic substitution. However, the strong activating nature of the hydroxyl group often leads to the formation of polybrominated products. nih.gov Achieving selective mono-bromination requires carefully chosen reagents and conditions. The directing effect of substituents already present on the phenol ring is crucial for determining the position of bromination.

For precursors where the para position relative to the hydroxyl group is already occupied, electrophilic substitution is directed to the ortho positions. A variety of modern brominating systems have been developed to enhance this regioselectivity and provide high yields of the desired ortho-brominated product. nih.gov For instance, a system using potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides has been shown to be highly effective for the mono-bromination of phenols. nih.gov This method is noted for its excellent regioselectivity, favoring the para position unless it is blocked, in which case the ortho position is prioritized. nih.gov Other methods have utilized trimethylsilyl (B98337) bromide (TMSBr) in conjunction with bulky sulfoxides, which can promote para-bromination through hydrogen bonding interactions, highlighting the subtle electronic and steric factors that can be manipulated to control reaction outcomes. chemistryviews.org Patents also describe processes for the synthesis of 2-bromo-4-methylphenol (B149215) from p-cresol (B1678582) using agents like bromine in a solvent, often in the absence of light to prevent side reactions. quickcompany.ingoogle.com

| Brominating System | Typical Substrate | Key Features | Selectivity Outcome |

|---|---|---|---|

| KBr and ZnAl–BrO3−–LDHs | Phenols, p-substituted phenols | Mild conditions, cheap reagents, high atom economy. nih.gov | Excellent regioselectivity; para-bromo product unless the para-position is occupied, then ortho-bromo product is obtained. nih.gov |

| TMSBr and Bulky Sulfoxides | Phenols | Mild, high regioselectivity, recyclable thioether byproduct. chemistryviews.org | High selectivity for para-bromination, potentially due to O–H···S hydrogen bonding. chemistryviews.org |

| Bromine (Br2) in Solvent | p-Cresol | Controlled temperature (-20°C to 30°C), continuous process to reduce byproducts. google.com | High selectivity (around 95%) for ortho-bromination to produce 2-bromo-4-methylphenol. google.com |

| N-Bromosuccinimide (NBS) | Activated Arenes | Environmentally friendly conditions, large substrate scope. researchgate.net | Effective for regioselective and chemoselective bromination. researchgate.net |

The introduction of an aminomethyl group, specifically an N-isobutylaminomethyl group, onto the phenolic ring is the second key transformation. This can be accomplished through several established synthetic pathways, most notably the Mannich-type condensation and reductive amination.

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of acidic protons. wikipedia.org In the context of phenol chemistry, the reaction involves the phenol (the compound with the active hydrogen), an aldehyde (commonly formaldehyde), and a primary or secondary amine (such as isobutylamine). wikipedia.orgnih.gov

The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269). wikipedia.org The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form a C-C bond, typically at the ortho or para position relative to the hydroxyl group. researchgate.net This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules because it allows for the direct introduction of a nitrogen-containing functional group, which can enhance properties like water solubility and biological activity. nih.gov

Reductive amination, also known as reductive alkylation, offers an alternative route for incorporating an alkylamine group. wikipedia.org This two-step process first involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine or Schiff base. This imine is then reduced in a second step to form the target amine. wikipedia.org

For the synthesis of aminomethyl phenols, a suitable phenolic aldehyde, such as 4-hydroxybenzaldehyde, would be the starting material. This aldehyde reacts with the desired alkylamine (e.g., isobutylamine) to form the corresponding imine. The subsequent reduction can be carried out using a variety of reducing agents, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org This pathway is highly versatile and allows for the synthesis of a wide range of primary, secondary, and tertiary amines. rsc.org

| Component | Role in Reductive Amination | Example |

|---|---|---|

| Carbonyl Compound | Provides the carbon skeleton and electrophilic site. | 4-Hydroxybenzaldehyde |

| Amine | Acts as the nucleophile to form the imine intermediate. wikipedia.org | Isobutylamine (B53898) |

| Reducing Agent | Reduces the intermediate imine to the final amine product. wikipedia.org | Sodium Cyanoborohydride (NaBH3CN) or Catalytic Hydrogenation |

| Solvent/Catalyst | Facilitates the reaction, often under neutral or weakly acidic conditions. wikipedia.org | Methanol, often with an acid catalyst like boric acid. organic-chemistry.org |

Introduction of the Aminomethyl Substituent

Targeted Synthesis of this compound

The synthesis of the target compound, this compound, can be envisioned by combining the strategies of regioselective bromination and aminomethyl group introduction. A logical and efficient synthetic route would involve the following steps:

Ortho-Bromination of a Phenolic Aldehyde: The synthesis would likely commence with a commercially available precursor such as 4-hydroxybenzaldehyde. This starting material possesses the required hydroxyl group and a formyl group at the para position. Following the principles of regioselective bromination, the blocked para position directs the electrophilic bromine to an ortho position. Treatment with a suitable brominating agent (e.g., Br2 in a controlled setting) would yield 2-bromo-4-hydroxybenzaldehyde (B1278919).

Reductive Amination: The resulting 2-bromo-4-hydroxybenzaldehyde intermediate would then undergo reductive amination. This step involves reacting the aldehyde with isobutylamine in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This selectively converts the formyl group into the desired N-isobutylaminomethyl substituent, yielding the final product, this compound.

This synthetic sequence is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding reactions where regioselectivity can be reliably controlled.

Approaches to Structurally Related Bromo-Aminomethyl Phenols (e.g., 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol)

The synthesis of more complex, structurally related congeners such as 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol follows similar strategic principles, albeit with more substituted starting materials. A plausible synthetic approach would be:

Precursor Selection: The synthesis would begin with a phenol already containing the ethoxy substituent, such as 2-hydroxy-3-ethoxybenzaldehyde. This precursor establishes the relative positions of the hydroxyl, ethoxy, and aldehyde groups. The synthesis of a related imine from this aldehyde and methylamine (B109427) has been reported. nih.gov

Aminomethyl Group Introduction: The aminomethyl group would be introduced at the para position relative to the strongly activating hydroxyl group. This can be achieved via a Mannich reaction with methylamine and formaldehyde or, more directly, through reductive amination of the aldehyde group with methylamine.

Regioselective Bromination: The final step would be the regioselective bromination of the resulting 2-ethoxy-4-((methylamino)methyl)phenol (B13581455) intermediate. The hydroxyl group is a powerful ortho, para-director. With the para position occupied by the aminomethyl group, bromination would be directed to the available ortho position, which is position 6 relative to the hydroxyl group. However, the presence of multiple activating groups (hydroxyl, ethoxy, and aminomethyl) requires careful selection of the brominating agent and reaction conditions to prevent over-bromination and ensure the desired regiochemical outcome, yielding 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol.

Methodological Advancements in Academic Synthesis

The synthesis of this compound and its congeners, a class of substituted phenolic compounds, has been a subject of interest in academic research due to their potential applications in various fields of chemistry. While specific literature on the direct synthesis of this compound is not extensively detailed in readily available academic sources, the synthesis of its structural analogs and related compounds provides a clear indication of the viable and advanced synthetic methodologies that can be employed. The key structural features of the target molecule are a brominated phenol ring and an N-substituted aminomethyl group. Therefore, the synthetic strategies can be broadly categorized into methods for the formation of the aminomethyl group on a pre-brominated phenol, or the bromination of a pre-synthesized aminomethylphenol.

The most prominent and versatile method for the introduction of an aminomethyl group onto a phenolic backbone is the Mannich reaction. This classical three-component condensation reaction involves a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgoarjbp.comwikipedia.org The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, usually at the ortho or para position relative to the hydroxyl group. wikipedia.org

In the context of synthesizing this compound, a plausible approach would involve the Mannich reaction of 2-bromophenol (B46759) with formaldehyde and isobutylamine. Alternatively, 4-bromophenol (B116583) could be used as a starting material, with the aminomethylation occurring at the 2-position. The regioselectivity of the Mannich reaction on substituted phenols is a critical aspect that has been a focus of methodological advancements.

Recent academic research has focused on optimizing the Mannich reaction through the development of novel catalysts, milder reaction conditions, and more environmentally friendly procedures. These advancements aim to improve yields, reduce reaction times, and enhance the selectivity of the reaction. For instance, various catalysts, including metal salts and organocatalysts, have been explored to facilitate the reaction under milder conditions. organic-chemistry.org Furthermore, solvent-free and microwave-assisted synthetic techniques have been developed to align with the principles of green chemistry. oarjbp.com

An alternative synthetic strategy involves a multi-step process where a brominated salicylaldehyde (B1680747) is first synthesized, followed by the formation of a Schiff base with the desired amine, and subsequent reduction to the aminomethylphenol. For example, the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol is achieved through the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline (B41778) in ethanol. researchgate.net This intermediate can then be reduced to the corresponding aminomethylphenol. This approach offers a high degree of control over the substitution pattern of the final product.

The following table summarizes some of the key findings from academic literature on the synthesis of related aminomethylated phenols and their precursors, illustrating the methodological advancements in this area.

| Precursor(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-chloro-4-phenylphenol, formaldehyde, secondary amines | Ethanol, room temperature, 3 days | Aminomethylated 3-chlorobiphenyl-ols | Good | researchgate.net |

| 5-bromosalicylaldehyde, aniline | Ethanol, reflux, 4 h | (E)-4-Bromo-2-[(phenylimino)methyl]phenol | 94 | researchgate.net |

| 4-hydroxycarbazole, benzaldehyde, pyrrolidine | Toluene, dioxane, 120 °C, reflux | 3-(phenyl(pyrrolidine-1-yl)methyl)-9H-carbazol-4-ol | - | oarjbp.com |

| p-anisidine, 4-(dimethylamino)benzaldehyde | Methanol, reflux, 80 °C | 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline (Schiff base intermediate) | - | mdpi.com |

| Aniline, 3-hydroxy-4-methoxybenzaldehyde | Methanol, reflux, 80 °C | 2-Methoxy-5-((phenylamino)methyl)phenol (Schiff base intermediate) | - | mdpi.com |

Further advancements in the field include the development of asymmetric Mannich reactions, which are crucial for the synthesis of chiral aminomethylphenols. The use of chiral organocatalysts, such as proline and its derivatives, has been shown to induce high levels of enantioselectivity in the Mannich reaction. wikipedia.org

Chemical Reactivity and Functional Group Transformations of 2 Bromo 4 Isobutylamino Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-Bromo-4-((isobutylamino)methyl)phenol is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This enhances its nucleophilicity, making it susceptible to a range of electrophilic reagents.

Key reactions involving the phenolic hydroxyl group include:

O-Alkylation (Williamson Ether Synthesis): Upon treatment with a base such as sodium hydride or potassium carbonate, the hydroxyl group is converted to the corresponding phenoxide. This intermediate can then react with various alkyl halides to yield ethers. The choice of the alkylating agent can introduce a wide array of functionalities.

O-Acylation (Esterification): The phenolic hydroxyl can be acylated to form esters. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This transformation is often employed to protect the hydroxyl group or to modify the compound's electronic and lipophilic properties.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X) | Ether |

| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Ester |

Chemical Modifications of the Secondary Isobutylamino Functionality

The secondary amine in the side chain is a nucleophilic center and can undergo a variety of chemical modifications.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction can be used to introduce additional alkyl groups, potentially leading to the formation of a tertiary amine or a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the stoichiometry of the alkylating agent.

N-Acylation: The secondary amine readily reacts with acyl chlorides or acid anhydrides to form amides. This is a common transformation used to introduce a wide range of acyl groups, which can alter the steric and electronic properties of the side chain.

Reductive Amination: The secondary amine can be used in reductive amination protocols. For instance, it can react with an aldehyde or a ketone to form an iminium ion, which is then reduced in situ to yield a tertiary amine.

Table 3: Common Modifications of the Secondary Isobutylamino Group

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Tertiary amine or Quaternary ammonium salt |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Tertiary amine |

Incorporation into Complex Molecular Architectures and Scaffolds

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and larger scaffolds for drug discovery.

Intramolecular Cyclization: The presence of nucleophilic (hydroxyl and amino) and electrophilic (the carbon bearing the bromine) centers within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For example, under appropriate conditions, an intramolecular Buchwald-Hartwig amination could potentially lead to the formation of a benzoxazine (B1645224) derivative.

Multicomponent Reactions: This compound could serve as a key component in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. The diverse reactivity of its functional groups allows for sequential or concurrent bond formations.

Scaffold for Combinatorial Chemistry: By systematically modifying each of the three functional groups, a library of diverse compounds can be generated from this single scaffold. For instance, the bromine can be varied through different coupling partners, the phenol can be alkylated or acylated with a range of substituents, and the amine can be modified through various alkylation or acylation reactions. This approach is highly valuable in the search for new bioactive molecules.

Mechanistic Elucidation of Reactions Involving 2 Bromo 4 Isobutylamino Methyl Phenol

Reaction Pathway Analysis and Intermediate Characterization

The synthesis of 2-Bromo-4-((isobutylamino)methyl)phenol most plausibly occurs through a Mannich reaction involving 2-bromo-4-methylphenol (B149215), formaldehyde (B43269), and isobutylamine (B53898). The mechanism of the Mannich reaction, particularly with phenols, is well-documented and proceeds through a series of steps involving the formation of an electrophilic iminium ion. researchgate.netwikipedia.org

The reaction commences with the formation of an iminium ion from the condensation of isobutylamine and formaldehyde. wikipedia.org This is followed by the electrophilic attack of the iminium ion on the electron-rich aromatic ring of 2-bromo-4-methylphenol. The hydroxyl group of the phenol (B47542) is a strong activating group, directing the substitution to the ortho and para positions. savemyexams.com In the case of 2-bromo-4-methylphenol, the para position is blocked by a methyl group, and one ortho position is occupied by a bromine atom, thus the reaction is directed to the remaining ortho position.

The key intermediate in this pathway is the aforementioned iminium ion, (CH₃)₂CHCH₂NH=CH₂⁺. The stability and reactivity of this intermediate are crucial for the progression of the reaction. The subsequent step involves the attack of the phenoxide ion (formed under basic conditions) or the activated phenol ring on the iminium ion. This results in the formation of a resonance-stabilized intermediate, which then rearomatizes by losing a proton to yield the final product, this compound.

It has been suggested that for phenols, ortho-substitution is often favored due to the potential for hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile, which can stabilize the transition state. core.ac.uk

Kinetic and Thermodynamic Parameters of Chemical Transformations

In the context of the bromination of phenols, the reaction rate is significantly influenced by the solvent. khanacademy.org Polar solvents can facilitate the polarization of the bromine molecule, enhancing its electrophilicity and accelerating the reaction. khanacademy.orgyoutube.com The activation energy for the reaction between bromide and bromate (B103136) ions in the presence of phenol has been a subject of study to understand the kinetics of bromine consumption. savemyexams.com

The following table provides representative kinetic data for a related phenol-formaldehyde reaction, which can offer a qualitative understanding of the factors affecting the synthesis of aminomethylated phenols.

| Temperature (K) | pH | Second-Order Rate Constant (k) | Reference |

| 340 | 9.8 | Data not specified | krishisanskriti.org |

| 345 | 10.3 | Data not specified | krishisanskriti.org |

| 350 | 11.0 | Data not specified | krishisanskriti.org |

| 355 | 11.5 | Data not specified | krishisanskriti.org |

| Note: Specific rate constants were not provided in the source, but the study indicates the reaction follows second-order kinetics. |

Investigation of Catalytic Systems and Reaction Promotion

The synthesis of this compound via the Mannich reaction can be influenced by catalysts. While the reaction can proceed without a catalyst, particularly under basic conditions which promote the formation of the phenoxide ion, acid or base catalysis is common.

Base Catalysis: As mentioned, basic catalysts such as sodium hydroxide (B78521) increase the concentration of the highly nucleophilic phenoxide ion, thereby accelerating the electrophilic substitution step. krishisanskriti.org

Transition Metal Catalysis: In recent years, there has been significant interest in the use of transition metal catalysts for the ortho-functionalization of phenols. researchgate.netnih.govresearchgate.netacs.org These methods often employ directing groups to achieve high regioselectivity. While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic systems offer potential for more controlled and efficient syntheses of related compounds. For instance, rhodium and copper-based catalysts have been effectively used for the ortho-arylation and ortho-aminomethylation of phenols, respectively. researchgate.netacs.org A copper-catalyzed ortho-aminomethylation of phenols with aniline (B41778) derivatives has been reported, proceeding via a proposed radical mechanism. researchgate.net

The table below summarizes some catalytic systems used for the functionalization of phenols, which could be relevant for the synthesis of this compound and its derivatives.

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

| [RhCl(PPh₃)₃]/P(tBu)₂(OPh) | ortho-Arylation | Phenols | Intermolecular arylation | researchgate.net |

| Copper(II) | ortho-Aminomethylation | Phenols | Cross-dehydrogenative coupling with anilines | researchgate.net |

| Cobalt(II)[salen] | ortho-C-H Functionalization | Phenols | Aerobic oxidative cross-coupling | nih.gov |

| Palladium(II) | ortho-C(sp²)−H Hydroxylation | Benzyl alcohols | Use of an oxime ether directing group | researchgate.net |

Theoretical and Computational Chemistry Applied to 2 Bromo 4 Isobutylamino Methyl Phenol

Quantum Chemical Calculations of Molecular Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and energetic properties of molecules like 2-Bromo-4-((isobutylamino)methyl)phenol. DFT studies on a complete series of bromophenols have shown that the molecular structures and properties are significantly influenced by factors such as intramolecular hydrogen bonding, the steric and inductive effects of the bromine substituent, and other intramolecular electrostatic interactions. nih.gov

For this compound, DFT calculations, typically using a basis set like B3LYP/6-311G++(d,p), would be employed to predict key structural parameters. nih.gov The presence of the ortho-bromine atom relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which in turn affects bond lengths and angles. nih.gov For instance, studies on bromophenols indicate that such interactions can cause an increase in the O-H bond length and a decrease in the C-O bond length. acs.org The geometry of the isobutylamino group would also be optimized to find its most stable energetic conformation.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds.

| Parameter | Predicted Value | Influence Factor |

| C-Br Bond Length | ~1.90 Å | Electronegativity and atomic radius of Bromine |

| C-O Bond Length | ~1.35 Å | Intramolecular hydrogen bonding and inductive effects nih.gov |

| O-H Bond Length | ~0.97 Å | Intramolecular hydrogen bonding with ortho-Bromine nih.gov |

| C-N Bond Angle | ~112° | Steric hindrance from the isobutyl group |

| Phenolic Ring Aromaticity | Maintained | Substituents do not significantly disrupt the ring |

Note: The data in this table is illustrative and based on findings from DFT studies on substituted bromophenols and aminophenols. Specific values for the title compound would require dedicated computational analysis.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound dictate its chemical behavior and reactivity. DFT calculations are instrumental in determining key electronic descriptors. rjpn.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. rjpn.org

For phenolic compounds, substituents significantly influence these electronic properties. The electron-withdrawing bromine atom and the electron-donating hydroxyl and isobutylamino groups will collectively determine the electron density distribution across the molecule. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. imist.ma For example, a smaller HOMO-LUMO gap generally suggests higher reactivity. rjpn.org

Table 2: Illustrative Electronic Properties and Reactivity Descriptors.

| Descriptor | Definition | Predicted Trend for the Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high due to electron-donating groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Influenced by the electron-withdrawing bromine |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, indicating a balance of reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Inversely related to reactivity imist.ma |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Overall tendency to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons imist.ma |

Note: The trends presented are qualitative predictions based on the functional groups present. Actual values are obtained from quantum chemical calculations.

Conformational Landscape Analysis and Molecular Dynamics Simulations (e.g., Monte Carlo-Molecular Mechanics)

The conformational flexibility of this compound, particularly due to the rotatable bonds in the isobutylamino side chain, is crucial for its interactions with biological targets. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds. libretexts.org Methods like Monte Carlo combined with Molecular Mechanics (MC/MM) can be used to explore the potential energy surface and identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov These simulations model the movement of atoms and molecules, offering a view of the conformational changes and flexibility in different environments, such as in a solvent or interacting with a biological membrane. nih.gov Such studies would reveal the preferred spatial arrangement of the isobutylamino group relative to the phenol (B47542) ring and how it might influence the molecule's ability to form intermolecular bonds.

Studies of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.gov This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of different intermolecular contacts. scirp.org

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Brominated Phenolic Compounds.

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 35-60% | Represents van der Waals forces and is often the most significant contributor. nih.gov |

| C···H/H···C | 15-25% | Indicates interactions involving the aromatic ring and alkyl groups. nih.gov |

| Br···H/H···Br | 10-15% | Highlights the role of the bromine atom in crystal packing. nih.gov |

| O···H/H···O | 5-10% | Corresponds to hydrogen bonding involving the hydroxyl group. |

| N···H/H···N | 3-8% | Represents hydrogen bonding involving the amino group. |

Note: The percentage contributions are illustrative and derived from published studies on other brominated organic molecules. nih.govnih.gov The actual values for the title compound would depend on its specific crystal structure.

In Silico Prediction of Chemical and Biological Properties

In silico models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are valuable for predicting the physicochemical and biological properties of chemical compounds before their synthesis and experimental testing. jst.go.jp These models use computational methods to correlate the chemical structure with specific properties or activities. nih.gov

For this compound, various properties can be predicted. Physicochemical properties such as the octanol-water partition coefficient (logP), water solubility, boiling point, and melting point can be estimated using open-source workflows and models. nih.govresearchgate.net These parameters are crucial for understanding the compound's environmental fate and pharmacokinetic profile.

Furthermore, in silico models can predict potential biological activities and toxicities. jst.go.jp By comparing the structural features of this compound to databases of compounds with known biological activities, it is possible to generate hypotheses about its potential targets and mechanisms of action. unpad.ac.id Toxicity prediction models can also assess the likelihood of adverse effects, guiding safer chemical design. nih.gov

In Vitro Biological Activity and Target Engagement Studies

Evaluation of Enzyme Inhibition and Receptor Binding Profiles

To understand a compound's mechanism of action, its interaction with specific proteins like enzymes and receptors is investigated.

Enzyme Inhibition Assays: These assays determine a compound's ability to modulate the activity of specific enzymes. Common enzymes targeted in screening studies for phenolic compounds include those involved in metabolic regulation and neurotransmission, such as α-glucosidase, α-amylase, lipase, tyrosinase, and cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.govembrapa.brnih.gov The inhibitory activity is typically quantified by measuring the concentration of the compound required to reduce enzyme activity by 50% (IC50). researchgate.net Kinetic studies can further classify the type of inhibition (e.g., competitive, non-competitive). researchgate.net For instance, studies on various bromophenols and their derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constant (Ki) values in the nanomolar range. nih.gov

Receptor Binding Assays: These assays are fundamental in pharmacology to measure the affinity of a ligand (the compound) for a receptor. giffordbioscience.com Common techniques include:

Radioligand Binding Assays: These highly sensitive assays use a radioactively labeled ligand to quantify binding to a receptor. giffordbioscience.comnih.gov They can determine key parameters like the dissociation constant (Kd), which indicates binding affinity, and the maximum binding capacity (Bmax), representing the total number of receptors. giffordbioscience.comnih.gov

Fluorescence-Based Assays: These non-radioactive alternatives, such as fluorescence polarization and time-resolved fluorescence, allow for real-time monitoring of receptor-ligand interactions. nih.govnumberanalytics.com

Label-Free Assays: Techniques like Surface Plasmon Resonance (SPR) provide sensitive, real-time data on the association and dissociation kinetics of a compound with its target receptor without requiring labels. numberanalytics.comlabome.com

Competition assays are frequently used to determine the inhibition constant (Ki) of an unlabeled compound by measuring its ability to displace a labeled ligand from the receptor. giffordbioscience.comnih.gov

Cellular Assays for Investigating Biological Responses (e.g., relevant cell lines)

Cell-based assays are crucial for bridging the gap between molecular-level interactions and physiological responses in a biological context. nih.gov These assays utilize living cells, often grown in 2D cultures on microplates, to assess a compound's effects on cellular processes. nih.gov

For aminophenol derivatives, a common starting point is the evaluation of cytotoxicity and cell viability. nih.govnih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are used to measure the metabolic activity of cells as an indicator of their viability after exposure to the compound. nih.gov Other assays can measure specific cellular events, such as the production of reactive oxygen species (ROS), changes in ATP levels, or the induction of apoptosis. researchgate.net

The choice of cell line is critical and depends on the therapeutic area of interest. For example, in oncology research, panels of cancer cell lines are used to screen for antiproliferative activity. nih.gov Studies on related o-aminophenol derivatives have utilized cell lines such as:

KB (human oral cancer)

HepG2 (human liver cancer)

A549 (human lung cancer)

MCF7 (human breast cancer) nih.goveurekaselect.com

HK-2 (human kidney proximal tubule cells) are used for nephrotoxicity studies. researchgate.net

Data from these assays, often presented as IC50 (the concentration that inhibits cell growth by 50%) or EC50 (the concentration that produces 50% of the maximum effect), help to quantify the compound's cellular potency. giffordbioscience.comnih.gov

Antiviral or Antimicrobial Activity Assessment of Related Structures

While specific data for 2-Bromo-4-((isobutylamino)methyl)phenol is limited, the biological activities of structurally similar compounds provide valuable insights into its potential. Phenolic compounds, including brominated phenols and aminophenols, are known to possess a wide range of antimicrobial and antiviral properties. mdpi.commdpi.comnih.gov

Antimicrobial Activity: The antimicrobial efficacy of related compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. nih.govintegra-biosciences.com Common methods include:

Broth Dilution: A gold standard method where microorganisms are exposed to serial dilutions of the compound in a liquid growth medium. nih.govwikipedia.org

Agar (B569324) Dilution: The compound is incorporated into an agar medium at various concentrations, which is then inoculated with the test microorganisms. integra-biosciences.com

Disk Diffusion (Kirby-Bauer test): Paper discs impregnated with the compound are placed on an inoculated agar surface, and the diameter of the zone of growth inhibition is measured. wikipedia.orgmsdmanuals.com

Studies on various bromophenol and aminophenol derivatives have demonstrated activity against a range of pathogens. For example, certain o-nitrophenol derivatives showed weak activity against both Gram-positive and Gram-negative bacteria with MIC values between 100 to 200 μg/mL. eurekaselect.com A Pt(II) complex involving 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) showed a significant effect against Staphylococcus aureus and Candida albicans. ijcce.ac.ir

| Compound Class/Derivative | Microorganism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| o-Nitrophenol Derivatives | Gram-positive and Gram-negative bacteria, Fungi | 100 - 200 | eurekaselect.com |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | researchgate.net |

| (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol Complexes | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa | Enhanced activity over ligand | rsc.org |

| Pt(II) complex of 4-bromo-2,6-bis-hydroxymethyl-phenol | Staphylococcus aureus, Candida albicans | Significant effect | ijcce.ac.ir |

Antiviral Activity: In vitro antiviral screening involves infecting host cell cultures with a virus and then adding the test compound to measure its effect on viral replication. ebovir.cavirologyresearchservices.com Key assays include:

Plaque Reduction Assay: This assay quantifies the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the compound. The EC50 value can be calculated from this data. virologyresearchservices.com

Cytotoxicity Assay: Performed in parallel on uninfected cells to ensure that the observed antiviral effect is not due to toxicity to the host cells. ebovir.cavirologyresearchservices.com

Phenolic compounds are well-documented for their antiviral activities against a range of viruses, including influenza virus, herpes simplex virus (HSV), and dengue virus (DENV). mdpi.comnih.gov Their mechanisms can interfere with various stages of the viral life cycle, from viral entry to replication. nih.gov For example, the phenolic compound GW5074, which contains a 3,5-dibromo-4-hydroxyphenyl moiety, has been reported as a potent inhibitor of DENV-2 replication. mdpi.com

| Compound Class/Derivative | Virus | Observed Effect | Reference |

|---|---|---|---|

| GW5074 ((3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one) | Dengue Virus (DENV-2) | Potent in vitro inhibitor | mdpi.com |

| General Phenolic Compounds | Enveloped Viruses (e.g., Influenza, HSV) | Interfere with multiple stages of viral infection | nih.gov |

| 4-(2-hydroxyethyl)phenol | SARS-CoV-2 | Exhibits antiviral activity in Vero cell line assays | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Features with Biological and Chemical Activity

The structure-activity relationship (SAR) of phenolic compounds, including derivatives like 2-Bromo-4-((isobutylamino)methyl)phenol, is fundamentally linked to the nature and position of substituents on the aromatic ring, as well as the characteristics of any side chains. The biological and chemical activity of these molecules is influenced by factors such as the electronic properties of the substituents (whether they are electron-donating or electron-withdrawing), their steric bulk, and their potential to form hydrogen bonds.

In the context of enzyme inhibition, which is a common activity for this class of compounds, the structural features play a crucial role. For example, in a series of bromophenol derivatives evaluated as carbonic anhydrase inhibitors, the inhibitory potency was found to be dependent on the substitution pattern. While some bromophenols showed strong inhibitory activity against certain carbonic anhydrase isoforms, their efficacy varied between different isoforms.

The aminomethyl side chain in this compound introduces a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can be critical for interactions with biological targets, such as the active sites of enzymes, which often contain negatively charged amino acid residues. The isobutyl group attached to the nitrogen provides a degree of lipophilicity, which can influence the compound's ability to cross cell membranes and its binding to hydrophobic pockets within a target protein. The length and branching of this alkyl chain can significantly impact biological activity.

A study on flavonol and 4-thioflavonol derivatives as cholinesterase inhibitors highlighted that different substitutions led to varying degrees of selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This underscores the principle that even subtle changes to the molecular structure can lead to significant differences in biological activity and selectivity.

Identification of Key Functional Motifs and Pharmacophores within the Compound Class

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For the class of compounds to which this compound belongs, several key functional motifs can be identified as likely contributors to a pharmacophoric model. These motifs are derived from the analysis of structurally related compounds and their interactions with biological targets.

The primary pharmacophoric features for this class of compounds generally include:

A Hydrogen Bond Donor: The phenolic hydroxyl group is a crucial hydrogen bond donor. This feature is often essential for anchoring the ligand to the active site of a target enzyme through interactions with amino acid residues like serine or histidine.

An Aromatic Ring: The phenol (B47542) ring serves as a hydrophobic core and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket of a protein.

A Hydrogen Bond Acceptor/Positive Ionizable Feature: The nitrogen atom in the aminomethyl side chain can act as a hydrogen bond acceptor. At physiological pH, this nitrogen is likely to be protonated, presenting a positive charge that can form strong ionic interactions with negatively charged residues such as aspartate or glutamate (B1630785) in the target's active site.

The spatial arrangement of these features is critical for biological activity. Structure-based pharmacophore modeling, which utilizes the 3D structure of the target receptor, can help in defining the optimal geometry of these features for effective binding. frontiersin.org For instance, in the context of carbonic anhydrase inhibitors, pharmacophore models often include features that allow for interaction with the zinc ion in the active site. mdpi.com

For enzyme inhibitors, combining known pharmacophores can be a strategy for designing dual-target inhibitors. nih.gov For example, pharmacophoric elements of a known cholinesterase inhibitor could be combined with those of a monoamine oxidase inhibitor to create a single molecule with dual activity. nih.gov While a specific pharmacophore model for this compound has not been detailed in the provided search results, the key motifs identified above would form the basis for constructing such a model for its compound class.

Rational Design and Synthesis of Analogues for SAR Elucidation

Rational drug design is an approach that leverages the understanding of a biological target and the mechanism of action of a lead compound to design more potent and selective analogues. medwinpublishers.com For the elucidation of the structure-activity relationship (SAR) of this compound, a systematic synthesis of analogues would be undertaken. This process involves modifying specific parts of the molecule and evaluating the impact of these changes on biological activity.

The rational design of analogues would typically focus on three main regions of the molecule:

The Phenolic Ring:

Position of the Bromo Substituent: Analogues could be synthesized where the bromine atom is moved to other positions on the ring to assess the impact of its electronic and steric effects on activity.

Nature of the Halogen: The bromine could be replaced with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

Additional Substituents: Introducing other small alkyl or alkoxy groups on the ring could explore the steric and hydrophobic tolerance of the binding site.

The Aminomethyl Side Chain:

Alkyl Substituent on Nitrogen: The isobutyl group could be replaced with a variety of other alkyl groups (e.g., methyl, ethyl, propyl, cyclohexyl) or even small aromatic rings to explore the optimal size, shape, and lipophilicity for interaction with the target.

Length of the Linker: The methylene (B1212753) (-CH2-) linker between the phenol ring and the amino group could be extended or shortened to investigate the optimal distance between the aromatic ring and the nitrogen atom for binding.

The Hydroxyl Group:

Bioisosteric Replacement: The phenolic hydroxyl group could be replaced with other groups that can act as hydrogen bond donors, such as an amide or a carboxylic acid, to understand the importance of this specific interaction.

The synthesis of such analogues often involves multi-step reaction sequences. For instance, the synthesis of aminomethyl derivatives can be achieved through aminomethylation reactions. nih.govresearchgate.net The synthesis of various bromophenol derivatives has been reported, often involving bromination of a phenolic precursor. nih.gov

Once synthesized, these analogues would be subjected to biological evaluation to determine their activity (e.g., enzyme inhibition, antioxidant capacity). The resulting data would be used to build a comprehensive SAR profile, guiding the design of further generations of compounds with improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

For a class of compounds like this compound, a QSAR study would involve the following steps:

Data Set Preparation: A dataset of structurally related aminomethylphenol derivatives with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is required. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial charges on atoms, energies of molecular orbitals (HOMO, LUMO).

Topological indices: Descriptors that describe the connectivity of atoms in the molecule.

3D descriptors: Molecular shape and volume.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. nih.gov Machine learning algorithms like artificial neural networks (ANN) can also be employed.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. Statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to evaluate the model's robustness and predictive ability.

For phenol derivatives, QSAR studies have shown that toxicity can be correlated with descriptors such as molecular weight, hardness, chemical potential, and total energy. nih.gov In other studies on phenolic compounds, their antioxidant activity has been linked to drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. researchgate.net

A QSAR model for aminomethylphenol derivatives could reveal, for example, that increased lipophilicity of the N-alkyl substituent is positively correlated with activity up to a certain point, after which steric hindrance becomes a negative factor. Such a model would be a valuable tool for the predictive analysis of new, unsynthesized analogues of this compound, guiding the rational design process towards more potent compounds.

Exploration of Research Applications Beyond Biological Activity

As a Versatile Synthon in Multi-Step Organic Synthesis

The strategic placement of three distinct functional groups—a phenol (B47542), a bromine atom, and a secondary amine—on a single aromatic scaffold renders 2-Bromo-4-((isobutylamino)methyl)phenol a highly versatile synthon, or building block, for complex organic synthesis. Each of these groups offers a chemically orthogonal handle that can be addressed with high selectivity, allowing for a stepwise and controlled elaboration of the molecular structure.

The bromine atom, positioned ortho to the hydroxyl group, is a prime site for carbon-carbon and carbon-heteroatom bond formation through a variety of well-established palladium-catalyzed cross-coupling reactions. Synthetic chemists can leverage Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups. This capability is fundamental for building molecular complexity and accessing novel chemical spaces.

Simultaneously, the phenolic hydroxyl group provides another point for modification. It can readily undergo O-alkylation via Williamson ether synthesis or O-acylation to form esters. These transformations are crucial for altering the molecule's solubility, electronic properties, and steric profile. Furthermore, the hydroxyl group can direct metallation at its ortho position, although in this case, the position is already occupied by bromine.

The secondary amine in the isobutylaminomethyl side chain offers a nucleophilic center that can be selectively acylated to form amides, alkylated to tertiary amines, or engaged in reductive amination protocols. The isobutyl group provides moderate steric hindrance, which can influence the regioselectivity of reactions at adjacent sites. The ability to protect and deprotect this amine independently of the phenol and bromide adds another layer of synthetic utility, enabling its participation in intricate, multi-step synthetic sequences.

The combination of these features allows for the use of this compound as a central scaffold in the divergent synthesis of compound libraries, where each functional group serves as an independent diversification point.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Potential Reactions | Introduced Moiety |

| Bromine | C2 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | Aryl, Alkyl, Alkenyl, Alkynyl, Amino |

| Hydroxyl (Phenol) | C1 | Williamson Ether Synthesis, Esterification | Alkoxy, Aryloxy, Acyloxy |

| Secondary Amine | Side Chain | Acylation, Alkylation, Reductive Amination | Amides, Tertiary Amines, Substituted Amines |

Potential in Materials Science: Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound is intrinsically coded with information for non-covalent interactions, making it a promising candidate for the bottom-up construction of novel supramolecular materials. The interplay between hydrogen bonding, π-π stacking, and hydrophobic interactions can drive the self-assembly of these molecules into ordered, higher-level structures.

The phenolic hydroxyl group and the secondary amine are potent hydrogen bond donors and acceptors. This allows for the formation of robust intermolecular hydrogen-bonding networks. Depending on the conditions, these interactions could direct the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The directionality and strength of these bonds are key to achieving well-defined and predictable structures.

The central phenyl ring provides a platform for aromatic, or π-π stacking, interactions. These forces, while weaker than hydrogen bonds, are crucial for the close packing of molecules and contribute significantly to the thermodynamic stability of the resulting assembly. The electron-withdrawing nature of the bromine atom can influence the quadrupole moment of the aromatic ring, potentially favoring offset or parallel-displaced stacking arrangements.

Table 2: Structural Features and Their Role in Supramolecular Assembly

| Molecular Feature | Type of Interaction | Potential Supramolecular Structure |

| Phenolic -OH & Amine N-H | Hydrogen Bonding | Chains, Sheets, Helices |

| Phenyl Ring | π-π Stacking | Lamellar Structures, Columnar Arrays |

| Isobutyl Group | Hydrophobic/Van der Waals | Micelles, Gels, Liquid Crystals |

| Bromine Atom | Halogen Bonding | Directional Crystal Packing |

Application as a Chemical Probe in Mechanistic Investigations

A chemical probe is a small molecule designed to selectively interact with a biological or chemical system to help elucidate its function or mechanism. This compound possesses several features that make it an attractive scaffold for the development of such probes for both biological and chemical investigations.

The inherent reactivity of the aryl bromide can be exploited for covalent labeling studies. For instance, under photochemical or specific catalytic conditions, the carbon-bromine bond can be activated to form a covalent linkage with a nearby target molecule, such as an amino acid residue in an enzyme's active site. This allows for the irreversible labeling and subsequent identification of binding partners or the mapping of active sites.

Furthermore, the molecule can be readily functionalized to incorporate reporter groups. The secondary amine is an ideal handle for attaching fluorophores, biotin tags for affinity purification, or spin labels for electron paramagnetic resonance (EPR) studies. For example, coupling a fluorescent dye to the amine would allow researchers to visualize the localization of the probe within a cell or to monitor its binding to a target protein through techniques like fluorescence polarization or FRET (Förster resonance energy transfer).

The phenol group itself can act as a spectroscopic reporter. The fluorescence of some phenols is sensitive to the local environment, meaning a change in fluorescence intensity or wavelength could signal a binding event or a change in local polarity. Moreover, the bromo-phenol moiety is a known fluorescence quencher. A probe could be designed where a fluorophore is held in proximity to the bromo-phenol ring by a cleavable linker. Cleavage of the linker by a specific enzyme or chemical agent would release the fluorophore from the quencher, resulting in a "turn-on" fluorescent signal that can be used to report on the activity of the target. This design strategy is powerful for developing sensitive assays for mechanistic studies in chemistry and biology.

Table 3: Design Concepts for Chemical Probes Based on the Core Structure

| Probe Type | Key Feature Utilized | Reporter/Tag | Potential Application |

| Covalent Label | Aryl Bromide | None (direct reaction) | Irreversible enzyme inhibition, Active site mapping |

| Affinity Probe | Secondary Amine | Biotin | Identification of binding partners (pull-down assays) |

| Fluorescence Probe | Secondary Amine | Fluorophore (e.g., Dansyl) | Cellular imaging, Binding affinity measurements |

| Quenched "Turn-On" Probe | Bromo-phenol Moiety | Fluorophore on cleavable linker | Enzyme activity assays, Detection of specific analytes |

Future Research Perspectives and Emerging Directions

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Bromo-4-((isobutylamino)methyl)phenol will likely pivot towards green and sustainable chemistry to minimize environmental impact and enhance efficiency. Current synthetic routes for substituted phenols often involve harsh conditions or toxic reagents. nih.gov Future methodologies may focus on the ipso-hydroxylation of corresponding arylboronic acids, a technique that can be performed rapidly at room temperature using green oxidants like hydrogen peroxide in ethanol. nih.govrsc.org This approach avoids many of the issues associated with traditional methods, such as the need for complex ligands or harsh reaction conditions. nih.gov

Researchers are also exploring one-pot functionalizations, where multiple reaction steps are combined, reducing waste and saving time. rsc.org The development of protocols that utilize inexpensive, air-stable reagents and mildly basic conditions, such as those used in novel SNAr reaction/Lossen rearrangement sequences for phenol (B47542) synthesis, could provide a more sustainable pathway. organic-chemistry.org Furthermore, there is a growing interest in using renewable resources, such as lignin (B12514952) derived from sugar waste, as a potential feedstock to replace petroleum-based phenols in chemical synthesis, a strategy that could be adapted for precursors of this compound. researchgate.net

Deeper Exploration of Mechanistic Pathways and Reaction Intermediates

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The core structure is likely assembled via the Mannich reaction, a multi-component condensation involving a phenol, an aldehyde (like formaldehyde), and an amine (isobutylamine). organic-chemistry.org This reaction proceeds through the formation of an iminium derivative, which then acts as an electrophile in the substitution reaction with the phenol ring. organic-chemistry.org

Future research will likely employ advanced spectroscopic and computational techniques to investigate the specific intermediates, transition states, and kinetics of this reaction. Mechanistic studies could clarify the factors controlling regioselectivity (i.e., substitution at the ortho position to the hydroxyl group) and help to minimize the formation of by-products. scielo.org.co Understanding these pathways in detail allows for the rational design of catalysts and reaction conditions to improve yield and purity. researchgate.net

Advancements in Computational Predictions for Design and Discovery

Computational chemistry is a powerful tool for accelerating the design and discovery of new molecules. In silico methods can predict a wide range of properties for this compound and its potential derivatives, saving significant time and resources in the laboratory. beilstein-journals.org

Key areas for computational exploration include:

Prediction of Physicochemical Properties: Algorithms can accurately compute parameters like pKa, which is crucial for understanding a compound's behavior in biological systems. mdpi.com

Pharmacokinetic (ADME) Profiling: Tools like the SwissADME server can predict absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a molecule's viability as a drug. phytojournal.com

Drug-Likeness Evaluation: The compound can be assessed against established criteria like Lipinski's "Rule of Five" to determine its potential as an orally bioavailable drug. beilstein-journals.orgresearchgate.net These rules consider molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. beilstein-journals.org

Virtual Screening: Computational docking can simulate the interaction of the compound with the three-dimensional structures of various biological targets (e.g., enzymes, receptors), helping to identify potential mechanisms of action and predict binding affinity. beilstein-journals.org

Table 1: Hypothetical Computational Predictions for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 258.16 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (<5). beilstein-journals.org |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10). beilstein-journals.org |

Identification of Novel Biological Targets and Therapeutic Modalities

A primary focus of future research will be to identify and validate the biological targets of this compound. The search for new inhibitors of biologically relevant targets is a key strategy in developing new drug candidates. mdpi.com High-throughput screening of the compound against large libraries of proteins, enzymes, and receptors can uncover novel interactions and potential therapeutic applications.

Given its phenolic structure, research could explore its potential as an antioxidant or an enzyme inhibitor. The aminomethyl side chain is a common feature in many biologically active compounds, suggesting it could interact with a range of targets. mdpi.com The concept of drug repurposing, where existing compounds are investigated for new therapeutic uses, offers a cost-effective and accelerated path for development. researchgate.net Future studies could therefore screen this molecule against targets implicated in various diseases, from cancer to neurodegenerative disorders, to uncover unexpected therapeutic benefits. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to build models that predict the efficacy, toxicity, and other properties of new compounds. polyphenols-site.comnih.gov

Virtual Screening and Drug Discovery: AI can perform virtual screening of massive compound databases far more rapidly than traditional methods, identifying promising candidates for further investigation. catapult.org.ukpolyphenols-site.com

De Novo Drug Design: ML models can design entirely new molecules with optimized properties by learning the relationships between chemical structures and desired biological functions. nih.gov

Data Analysis: ML can analyze complex, multidimensional data from experimental assays, helping to identify patterns and insights that might be missed by human researchers. mdpi.com By leveraging these computational tools, the process of optimizing lead compounds and identifying novel therapeutic uses can be significantly accelerated. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

| Lignin |

| Formaldehyde (B43269) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-((isobutylamino)methyl)phenol, and what reaction parameters are critical for optimizing yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of precursor phenols. For example, selective bromination at the ortho position of 4-((isobutylamino)methyl)phenol can be achieved using bromine (Br₂) in a solvent like acetic acid under controlled temperatures (5–10°C). Reaction parameters such as stoichiometry (1:1 molar ratio of Br₂ to precursor), solvent polarity, and reaction time (6–8 hours) are critical to minimize di-substitution byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR will show a singlet for the phenolic -OH (~5 ppm), a multiplet for the aromatic protons adjacent to Br (δ 7.2–7.5 ppm), and resonances for the isobutylamino methyl groups (δ 1.0–1.5 ppm). C NMR confirms the Br-substituted carbon (~115 ppm) and the quaternary carbon of the isobutyl group .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL resolves bond angles and distances, confirming steric effects from the isobutyl group and hydrogen-bonding patterns .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., OH⁻, NH₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Steric hindrance from the isobutyl group may slow reactivity, requiring longer reaction times .

- Oxidation : The phenol group can be oxidized to quinones using KMnO₄ in acidic conditions, but over-oxidation must be controlled via pH monitoring (pH 3–4) .

Advanced Research Questions

Q. How can selective bromination be achieved in the presence of competing functional groups (e.g., amino-methyl), and what analytical methods detect byproducts?

- Methodological Answer : Use directing groups (e.g., -NHCOCH₃) to block undesired bromination sites. Post-reaction, LC-MS or GC-MS identifies byproducts like di-brominated derivatives. Kinetic studies (e.g., time-resolved UV-Vis) track bromine consumption to optimize selectivity .

Q. How should researchers address contradictions between experimental NMR data and computational (DFT) predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., using Gaussian with the B3LYP/6-311++G** basis set) incorporating solvent models (PCM for DMSO). Validate with NOESY to detect intramolecular interactions affecting proton environments .

Q. What strategies are effective in modeling the compound’s electronic properties for applications in catalysis or drug design?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO localization on the phenol group suggests susceptibility to electrophilic attack. Pair with molecular docking (AutoDock Vina) to assess binding affinity to biological targets .

Q. How does hydrogen-bonding influence the crystal packing of this compound, and what graph-set analyses describe these interactions?

- Methodological Answer : Hydrogen bonds (O-H⋯N, N-H⋯Br) form motifs like chains. Use Mercury software to generate graph-set notations and compare with Etter’s rules for stability prediction. Temperature-dependent XRD reveals polymorphism driven by H-bond reorganization .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity, and how do structural modifications alter bioactivity?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Compare with analogs (e.g., 2-Chloro-4-(hydrazinylmethyl)phenol) to assess the impact of halogens on membrane permeability. SAR studies highlight the isobutyl group’s role in enhancing lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.